Ethyl 3,5-dichloro-4-fluorophenylacetate
Description
Ethyl 3,5-dichloro-4-fluorophenylacetate (CAS 877397-67-6) is a halogenated phenylacetate ester with the molecular formula C₁₀H₉Cl₂FO₂ . This compound features a phenyl ring substituted with two chlorine atoms at the 3- and 5-positions, a fluorine atom at the 4-position, and an ethyl acetate group linked to the phenyl moiety. It is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of bioactive molecules. Its halogenated structure confers stability and reactivity, making it valuable for cross-coupling reactions and functional group transformations .
Properties
IUPAC Name |
ethyl 2-(3,5-dichloro-4-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODUBAXAUGRUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dichloro-4-fluorophenylacetate can be synthesized through several methods. One common route involves the esterification of 3,5-dichloro-4-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can optimize the process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-4-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-4-fluorophenylacetic acid and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Nucleophilic Substitution: Substituted phenylacetates with various functional groups.
Hydrolysis: 3,5-dichloro-4-fluorophenylacetic acid.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
Ethyl 3,5-dichloro-4-fluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,5-dichloro-4-fluorophenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
(a) Halogen Substitution Patterns
- This compound : The 3,5-dichloro and 4-fluoro substituents create a strongly electron-deficient aromatic ring due to the electron-withdrawing effects of halogens. This enhances electrophilic substitution reactivity at the 2- and 6-positions .
- Ethyl (2,3-dichloro-4-formylphenoxy)acetate : The formyl group at the 4-position introduces aldehyde reactivity, enabling nucleophilic additions or condensations, while the phenoxy-acetate linkage may reduce steric hindrance compared to phenylacetates.
(b) Molecular Weight and Polarity
- The higher molecular weight of Ethyl (2,3-dichloro-4-formylphenoxy)acetate (276.9 g/mol) compared to the other compounds correlates with its additional oxygen atom and formyl group, which may increase polarity and melting point .
- Ethyl 3,5-difluoro-4-methoxyphenylacetate has the lowest molecular weight (230.2 g/mol) and likely superior volatility, making it more amenable to gas chromatography analysis .
Biological Activity
Ethyl 3,5-dichloro-4-fluorophenylacetate is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C10H8Cl2F O2
- Molecular Weight : 251.08 g/mol
The compound features a phenyl ring substituted with two chlorine atoms and one fluorine atom, which influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The halogen substituents enhance its binding affinity to various molecular targets, potentially leading to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate gene expression and cell survival.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for further development as an antibiotic agent.
- Antifungal Activity : Similar investigations suggest potential antifungal properties, expanding its applicability in treating fungal infections.
- Anticancer Potential : Preliminary data indicate that the compound may have anticancer effects by inducing apoptosis in cancer cell lines through modulation of oxidative stress pathways.
Research Applications
This compound is utilized across various scientific disciplines:
| Field | Application |
|---|---|
| Chemistry | Used as an intermediate in synthesizing more complex organic molecules. |
| Biology | Investigated for antimicrobial and antifungal properties. |
| Medicine | Explored as a precursor for pharmaceutical compounds with therapeutic effects. |
| Industry | Employed in the production of agrochemicals and specialty chemicals. |
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity (Source: BenchChem) . -
Cytotoxicity Assessment :
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations. The mechanism involved increased reactive oxygen species (ROS) production leading to mitochondrial dysfunction (Source: PubChem) . -
Enzyme Interaction Analysis :
Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor, affecting drug metabolism rates significantly (Source: ResearchGate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
